
1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine, often referred to as DFMP, is a fluorinated amine compound that has been studied extensively for its many applications in the scientific field. Its unique structure and properties make it a useful tool for research in a variety of areas, including organic synthesis, medicinal chemistry, and biochemistry. We will also discuss the various future directions for DFMP research.
Applications De Recherche Scientifique
DFMP has been used extensively in scientific research, particularly in organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, it has been used as a reagent for the synthesis of other compounds, such as heterocycles and amino acids. In medicinal chemistry, it has been used as a starting material for the synthesis of drugs and other pharmaceuticals. In biochemistry, it has been used as a tool to study enzyme-catalyzed reactions, as well as to study the structure and function of proteins.
Mécanisme D'action
The mechanism of action of DFMP is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
DFMP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the risk of certain types of cancer. It has also been shown to have an antidepressant effect, as well as to increase the production of dopamine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DFMP has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a high yield. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle. The main limitation of DFMP is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for DFMP research. One potential direction is the development of new synthesis methods for DFMP. Another potential direction is the exploration of its potential uses in drug discovery and development. Additionally, further research into its biochemical and physiological effects could lead to the development of new treatments for a variety of diseases and conditions. Finally, further research into its mechanism of action could lead to a better understanding of how it works and how it can be used in a variety of applications.
Méthodes De Synthèse
DFMP can be synthesized through a variety of methods, including the direct fluorination of aniline, the reaction of 2,4-difluorobenzaldehyde with hydrazine, and the reaction of 2,4-difluorobenzaldehyde with ethylenediamine. The direct fluorination method is the most commonly used, as it is the simplest and most cost-effective. The reaction of 2,4-difluorobenzaldehyde with hydrazine is also a popular method, as it produces a high yield of product. The reaction of 2,4-difluorobenzaldehyde with ethylenediamine is the least used, as it yields a lower yield of product.
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-6-4-10(13)15(14-6)9-3-2-7(11)5-8(9)12/h2-5H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADQWWHDMNLDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2935634.png)
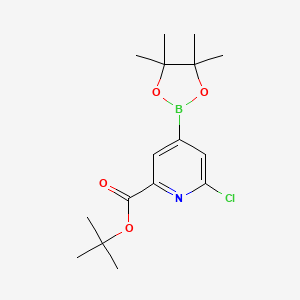
![2-Amino-6-benzyl-4-(2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2935637.png)
![2,2,2-Trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone](/img/structure/B2935638.png)
![4-Bromo-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2935639.png)

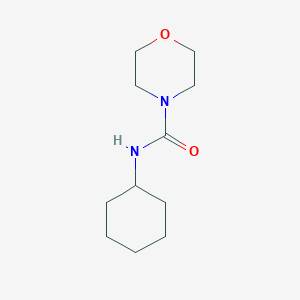
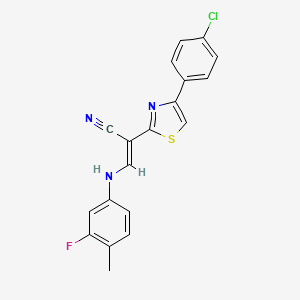
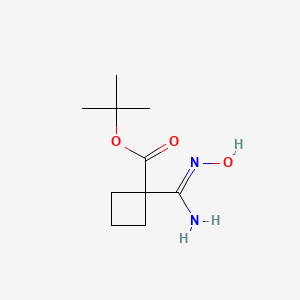
![5-(4-methoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2935645.png)
![N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2935648.png)
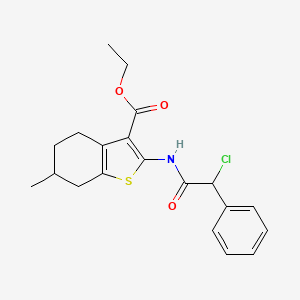

![[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2935654.png)